![molecular formula C28H58O3Si B13804901 Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 56784-04-4](/img/structure/B13804901.png)
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of tetracosanoic acid, a long-chain fatty acid, and is often used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of tetracosanoic acid with methanol in the presence of a catalyst. The hydroxyl group at the second position is then protected with a trimethylsilyl group to form the final product . Industrial production methods may involve large-scale esterification and silylation processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and skin conditions.
Mecanismo De Acción
The mechanism of action of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it is incorporated into lipid membranes and can influence membrane fluidity and signaling pathways. The trimethylsilyl group provides stability and protection to the hydroxyl group, allowing for controlled reactions and modifications .
Comparación Con Compuestos Similares
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can be compared with other similar compounds such as:
Methyl lignocerate: Another ester of tetracosanoic acid, but without the trimethylsilyl group.
α-Hydroxylignoceric acid, TMS ether, methyl ester: Similar structure but with different functional groups.
The uniqueness of this compound lies in its trimethylsilyl protection, which provides enhanced stability and reactivity in various chemical processes.
Propiedades
Número CAS |
56784-04-4 |
|---|---|
Fórmula molecular |
C28H58O3Si |
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
methyl 2-trimethylsilyloxytetracosanoate |
InChI |
InChI=1S/C28H58O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(29)30-2)31-32(3,4)5/h27H,6-26H2,1-5H3 |
Clave InChI |
IBDXNSNFZWQOOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)



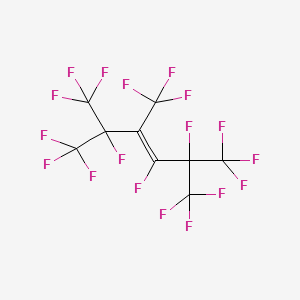
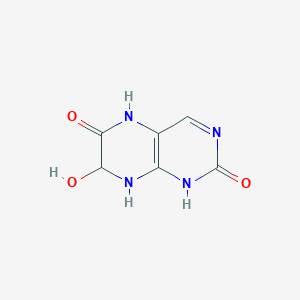

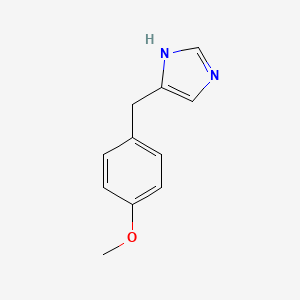
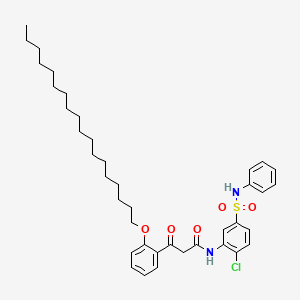
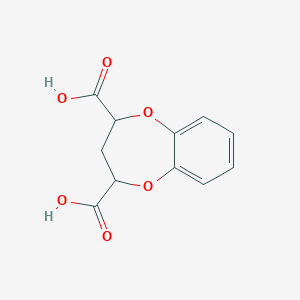
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
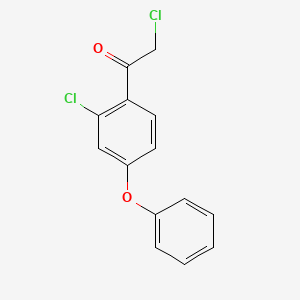

![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
